(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered attention in scientific research due to its various biological properties. It is known for its potential anticancer and antiviral activities.
Preparation Methods
The synthesis of (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2,4-difluoroaniline with 3-formylchromone in the presence of a suitable catalyst. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Anticancer Properties: It exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Antiviral Activity: It has been shown to inhibit the replication of several viruses, including influenza A virus and human cytomegalovirus.
Other Applications:
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce cell death in cancer cells. Additionally, its antiviral activity is believed to be mediated by its ability to interfere with viral protein-protein interactions essential for viral replication.
Comparison with Similar Compounds
(3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxylic acid: This compound shares a similar structure but has different functional groups, leading to variations in its biological activity.
3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxylate: Another structurally similar compound with distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its potent anticancer and antiviral activities.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-12-6-7-17(16(22)9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIISKBUXOYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=C(C=C4)F)F)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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